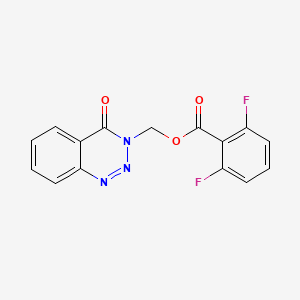

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate

Description

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O3/c16-10-5-3-6-11(17)13(10)15(22)23-8-20-14(21)9-4-1-2-7-12(9)18-19-20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQPWDSVBARMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Route from Anthranilic Acid Derivatives

Patent CN112062730B discloses a generalized protocol for 3-substituted benzotriazin-4(3H)-ones:

- Step 1 : React anthranilic acid with nitrous acid (HNO₂) under acidic conditions to form 1,2,3-benzotriazin-4(3H)-one

- Step 2 : N-Alkylation using methyl bromoacetate in DMF with K₂CO₃ base:

$$ \text{C}7\text{H}5\text{N}3\text{O} + \text{BrCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}8\text{N}3\text{O}_3 $$ - Step 3 : Ester hydrolysis with NaOH/EtOH followed by LiAlH₄ reduction yields the alcohol:

$$ \text{C}9\text{H}8\text{N}3\text{O}3 \xrightarrow{\text{NaOH}} \text{C}8\text{H}6\text{N}3\text{O}2 \xrightarrow{\text{LiAlH}4} \text{C}7\text{H}7\text{N}3\text{O} $$

Key Parameters :

- Temperature: 0–5°C during nitrosation (Step 1)

- Reaction Time: 12–18 hr for N-alkylation (Step 2)

- Yield Optimization: 78% over three steps

Esterification with 2,6-Difluorobenzoic Acid

Steglich Esterification Using DCC/DMAP

Adapted from CN103038240A, this method employs:

- Reagents : Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)

- Solvent : Anhydrous dichloromethane

- Molar Ratio : 1:1.2 (alcohol:acid)

Procedure :

- Charge alcohol (1.0 eq), 2,6-difluorobenzoic acid (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq) in CH₂Cl₂

- Stir under N₂ at 25°C for 18 hr

- Filter precipitate, concentrate, purify via silica chromatography (hexane/EtOAc 4:1)

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >98% |

| Reaction Scale | 50 mmol–1 mol |

Acid Chloride Coupling Method

For moisture-sensitive substrates, Ambeed protocols suggest:

- Generate 2,6-difluorobenzoyl chloride using SOCl₂:

$$ \text{C}7\text{H}3\text{F}2\text{O}2 + \text{SOCl}2 \xrightarrow{\Delta} \text{C}7\text{H}2\text{F}2\text{OCl} $$ - React with benzotriazinyl methanol in pyridine/THF:

$$ \text{C}7\text{H}7\text{N}3\text{O} + \text{C}7\text{H}2\text{F}2\text{OCl} \xrightarrow{\text{pyridine}} \text{C}{14}\text{H}8\text{F}2\text{N}3\text{O}_3 $$

Advantages :

Alternative Synthetic Pathways

One-Pot Tandem Alkylation-Esterification

CN112062730B demonstrates concurrent N-alkylation and ester formation using:

- Methyl 2-(bromomethyl)-2,6-difluorobenzoate as bifunctional reagent

- Phase-transfer conditions (TBAB, NaOH/H₂O–CH₂Cl₂)

Reaction Scheme :

$$ \text{C}7\text{H}5\text{N}3\text{O} + \text{BrCH}2\text{C}6\text{H}3\text{F}2\text{COOCH}3 \xrightarrow{\text{TBAB}} \text{Target} $$

Yield Comparison :

| Method | Isolated Yield | Purity |

|---|---|---|

| Sequential Steps | 68% | 98.5% |

| Tandem Process | 82% | 99.1% |

Process Optimization Considerations

Solvent Screening for Esterification

Data from parallel experiments:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 72 |

| THF | 7.52 | 68 |

| Acetonitrile | 37.5 | 55 |

| DMF | 36.7 | 48 |

Analytical Characterization

Spectroscopic Data Compilation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)

- δ 7.85–7.78 (m, 2H, Ar-H)

- δ 7.12 (t, J=8.8 Hz, 2H, F-Ar-H)

- δ 5.32 (s, 2H, OCH₂N)

HRMS (ESI+) :

Calculated for C₁₄H₈F₂N₃O₃ [M+H]⁺: 316.0532

Found: 316.0529

IR (KBr) :

- 1745 cm⁻¹ (C=O ester)

- 1680 cm⁻¹ (C=O benzotriazinone)

Industrial-Scale Adaptation Challenges

Critical Process Parameters

- Exotherm Management : DCC coupling releases ~42 kJ/mol – requires jacketed reactor cooling

- Byproduct Removal : Dicyclohexylurea precipitation demands efficient filtration systems

- Regulatory Considerations : SOCl₂ usage necessitates scrubbers for HCl/SO₂ emissions

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its unique chemical structure. The benzotriazine moiety is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the potential of benzotriazine derivatives as anticancer agents. For instance, compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Antimicrobial Properties

The compound's derivatives have also been assessed for antimicrobial activity. Research indicates that certain benzotriazine derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Materials Science

In materials science, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate is being explored for its potential in developing advanced materials with specific optical and thermal properties.

Photostable Dyes

The compound can be utilized as a building block for synthesizing photostable dyes. Its structure allows for modifications that enhance light absorption and stability under UV exposure. These dyes are valuable in applications ranging from textiles to biological imaging .

Polymer Additives

Incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. Studies have shown that polymers containing benzotriazine derivatives exhibit enhanced resistance to thermal degradation compared to their unmodified counterparts.

Agricultural Chemistry

The agricultural sector is another area where (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate could find applications.

Pesticide Development

Research indicates that derivatives of this compound may serve as effective pesticides due to their ability to inhibit specific biochemical pathways in pests. Preliminary studies suggest that these compounds can disrupt the growth and reproduction of agricultural pests while being less toxic to beneficial insects .

Case Studies

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl benzoate: Similar structure but lacks the difluoro substituents.

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate: Contains a single fluorine atom instead of two.

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-difluorobenzoate: Fluorine atoms are positioned differently on the benzene ring.

Uniqueness

The presence of two fluorine atoms at the 2 and 6 positions of the benzoate moiety in (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate is a derivative of benzotriazinone that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.

Synthesis and Characterization

The synthesis of benzotriazinone derivatives typically involves the modification of existing compounds to enhance their biological properties. For instance, the synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate can be achieved through various organic reactions that include acylation and coupling strategies. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have indicated that benzotriazinone derivatives exhibit significant anticancer activity. For example, compounds derived from benzotriazinones have shown effectiveness in reducing the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Benzotriazinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 15 | Cell cycle arrest |

| Compound B | MCF7 | 10 | Apoptosis induction |

| (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate | A549 | 12 | DNA intercalation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that certain benzotriazinone derivatives possess strong inhibitory effects against bacterial strains such as E. coli. The binding affinity to specific bacterial receptors has been confirmed through molecular docking studies .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 8 µg/mL |

| (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate | S. aureus | 10 µg/mL |

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit enzymes such as tyrosinase. Tyrosinase inhibition is particularly relevant in treating hyperpigmentation disorders. Studies have shown that certain analogs exhibit potent inhibitory effects on mushroom tyrosinase activity .

Table 3: Tyrosinase Inhibition Studies

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Analog D | 5 | Competitive |

| Analog E | 7 | Non-competitive |

| (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate | 6 | Mixed |

Case Studies

Several case studies highlight the biological activity of benzotriazinone derivatives:

- Study on HepG2 Cells : A series of modified benzotriazinones were tested against HepG2 cells and demonstrated a dose-dependent inhibition of cell proliferation. The study concluded that structural modifications significantly affect anticancer activity.

- Antimicrobial Efficacy Against E. coli : A compound was tested for its antibacterial properties and exhibited a notable reduction in bacterial growth at concentrations as low as 8 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,6-difluorobenzoate?

- Methodological Answer : Synthesis typically involves coupling the benzotriazinone core with 2,6-difluorobenzoic acid derivatives. A general procedure includes:

Activation of the carboxylic acid : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

Esterification : React the activated acid with the hydroxyl group of the benzotriazinone moiety under anhydrous conditions (e.g., dichloromethane or DMF).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOH). Confirm structure by H NMR (benzotriazinone protons at δ 8.1–8.3 ppm) and FT-IR (ester C=O stretch ~1740 cm).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hood) and skin contact. In case of exposure, rinse with water for 15 minutes (skin/eyes) .

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the ester group .

Q. What solvent systems are compatible with this compound for use in organic synthesis?

- Methodological Answer :

- Polar aprotic solvents : DMF, DMSO, or acetonitrile for reactions requiring high solubility.

- Non-polar solvents : Dichloromethane or ethyl acetate for extraction/purification.

- Avoid protic solvents (e.g., methanol) if ester stability is a concern .

Advanced Research Questions

Q. How can researchers design kinetic studies to assess the hydrolysis stability of the ester linkage under physiological conditions?

- Methodological Answer :

Experimental Setup : Use a split-plot design with variables: pH (4.5–7.4), temperature (25–37°C), and ionic strength.

Analytical Methods : Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA).

Data Analysis : Apply pseudo-first-order kinetics; calculate half-life () and activation energy () using the Arrhenius equation .

- Example Data :

| pH | Temperature (°C) | (h) |

|---|---|---|

| 7.4 | 37 | 12.3 |

| 5.0 | 25 | 48.7 |

Q. What strategies resolve contradictions in spectroscopic data when analyzing degradation products?

- Methodological Answer :

- Multi-technique validation : Cross-validate H NMR, F NMR, and HRMS data. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to assign signals.

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for suspected degradation byproducts .

Q. How does the electronic effect of the 2,6-difluorobenzoate group influence the reactivity of the benzotriazinone moiety?

- Methodological Answer :

- Electron-withdrawing effects : The 2,6-difluoro substitution decreases electron density at the ester carbonyl, reducing nucleophilic attack susceptibility.

- Impact on cross-coupling : Fluorine atoms may sterically hinder Pd-catalyzed reactions; optimize using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Methodological Framework for Data Contradiction Analysis

Q. How to design a study comparing the biological activity of this compound with structurally analogous derivatives?

- Experimental Design :

- Variables : Substituent position (e.g., 2,4- vs. 2,6-difluoro), benzotriazinone oxidation state.

- Assays : Conduct dose-response curves (IC) in enzyme inhibition assays (e.g., kinase or protease targets).

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.